![molecular formula C10H18N2O2 B1521351 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane CAS No. 489438-95-1](/img/structure/B1521351.png)
1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
Overview
Description
1-Amino-3-boc-3-azabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1-Amino-3-boc-3-azabicyclo[3.1.0]hexane is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . The compound is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation .
Mode of Action
The exact mode of action of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is part of the structure of various biologically active compounds . For instance, it is present in the structure of ficellomycin, a dipeptide that consists of L-valine and a non-proteinogenic amino acid .
Biochemical Pathways
For example, it is present in the structure of compounds that inhibit the reuptake of serotonin, noradrenaline, and dopamine .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is a part of various biologically active compounds , suggesting that it may have significant bioavailability.
Result of Action
The molecular and cellular effects of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is part of the structure of various biologically active compounds . For instance, it is present in the structure of compounds that inhibit the reuptake of serotonin, noradrenaline, and dopamine .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is a part of various biologically active compounds , suggesting that it may be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
1-Amino-3-boc-3-azabicyclo[3.1.0]hexane plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with aminotransferases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. The interaction between this compound and aminotransferases involves the formation of a Schiff base intermediate, which facilitates the transfer of the amino group. Additionally, this compound has been shown to interact with oxidases, which are enzymes that catalyze the oxidation of substrates by transferring electrons to oxygen molecules .
Cellular Effects
This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell signaling pathways by interacting with specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling cascades. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by binding to transcription factors and influencing their activity, thereby regulating the transcription of target genes involved in cellular metabolism and other essential processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. One notable interaction is the inhibition of certain enzymes, such as proteases, by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. This compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound may result in transient changes in cell signaling and gene expression, while long-term exposure can lead to more sustained alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At low doses, this compound can exert beneficial effects on cellular function and metabolism, while higher doses may result in toxic or adverse effects . For instance, low doses of this compound have been shown to enhance cognitive function and memory in animal models, whereas high doses can lead to neurotoxicity and other adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and oxidative phosphorylation. This compound can interact with enzymes such as aminotransferases and oxidases, which play critical roles in these pathways . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals in its structure . Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the activity and function of this compound by altering its subcellular localization .
Properties
IUPAC Name |
tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12/h7H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGHDJBBUKJALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



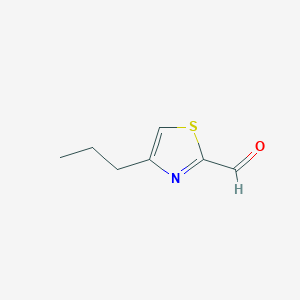
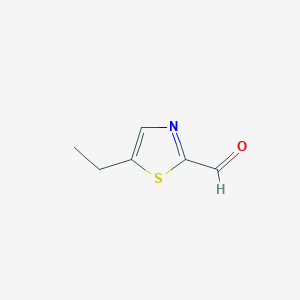
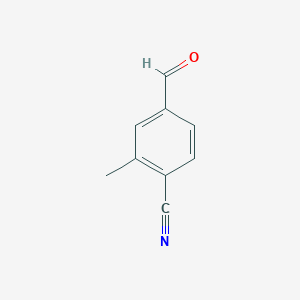
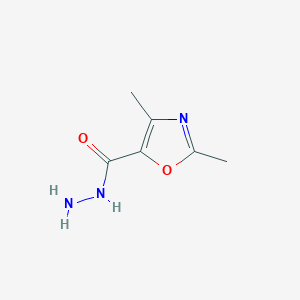
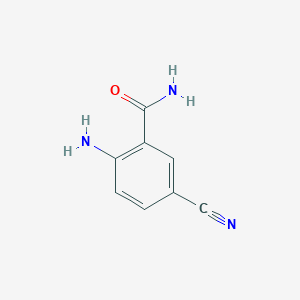
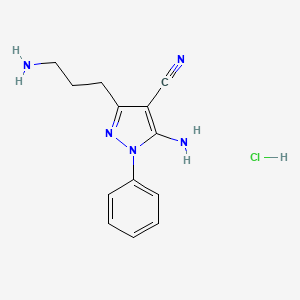
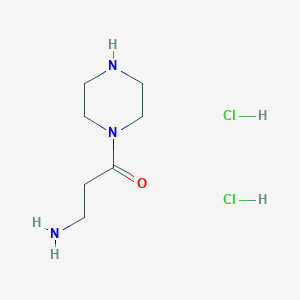

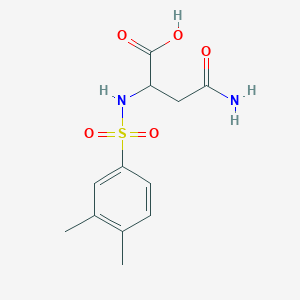

![3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521287.png)
![N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1521288.png)
![3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine](/img/structure/B1521291.png)
